4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 714282-42-5) is a heterocyclic small molecule (C11H11N5S; MW 245.31 g/mol) belonging to the triazolothiadiazole class. It features a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with an ethyl substituent at the 3-position and a 4-aminophenyl group at the 6-position.

Molecular Formula C11H11N5S
Molecular Weight 245.31 g/mol
CAS No. 714282-42-5
Cat. No. B7763777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS714282-42-5
Molecular FormulaC11H11N5S
Molecular Weight245.31 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N
InChIInChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
InChIKeyGAJKVTDZIAHPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 714282-42-5): Chemical Identity and Baseline Characterization


4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 714282-42-5) is a heterocyclic small molecule (C11H11N5S; MW 245.31 g/mol) belonging to the triazolothiadiazole class. It features a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with an ethyl substituent at the 3-position and a 4-aminophenyl group at the 6-position. The compound is catalogued in the ChEBI database (CHEBI:94309) and is commercially available as a screening compound from suppliers such as InterBioScreen (product ID: BB_SC-8283) . As a member of the triazolothiadiazole family, its core scaffold has been explored in various medicinal chemistry programs, including anticancer and antimicrobial research .

Why Generic Substitution of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Is Not Advisable Without Empirical Data


Within the 3-ethyl-triazolothiadiazole-aniline series, the positional isomerism of the aniline substituent (2-, 3-, or 4-substitution on the phenyl ring) creates three distinct chemical entities with different physicochemical and potentially biological profiles . The 4-substituted isomer (target compound) differs from its 2-substituted analogue (CAS 874591-55-6; PubChem CID 2989432) in hydrogen-bonding geometry, electronic distribution, and steric accessibility of the primary amine group . In the absence of head-to-head biological data, assuming functional equivalence among these isomers introduces significant procurement risk for structure-activity relationship (SAR) studies, as even minor positional changes can drastically alter target binding and selectivity .

Quantitative Differentiation Evidence for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline


Positional Isomerism: 4-Aniline Substitution Distinguished from 2- and 3-Aniline Analogues

The target compound (4-substituted aniline) is a distinct positional isomer relative to the 2-substituted analogue (CAS 874591-55-6) and the 3-substituted analogue (CAS 874591-57-8) . The primary amine group at the para position alters the hydrogen-bond donor/acceptor geometry compared to the ortho and meta isomers. Computed physicochemical properties (PubChem) show identical molecular formula (C11H11N5S) and molecular weight (245.31 g/mol) across the series, but the 4-substituted isomer exhibits a different computed XLogP3-AA value (2.3 vs. 2.1 for the 2-substituted analogue under standard PubChem computation) due to altered electronic distribution . However, no published head-to-head biological assay data comparing these three positional isomers were identified in the open literature.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Core Scaffold: Triazolothiadiazole-Aniline Hybrid as a Privileged Structure in Kinase and Protease Inhibition

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, when conjugated with an aniline moiety, has been identified as a privileged scaffold in multiple drug discovery campaigns . In a 2023 in silico screening study of the InterBioScreen (IBS) database, triazolothiadiazole-containing compounds demonstrated favorable binding interactions with SARS-CoV-2 targets (3CLpro, PLpro, RdRp) . However, the specific quantitative binding data (docking scores, MM-GBSA values) for the target compound 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline were not individually reported in that study; the reported top hits (STOCK2N-00385, STOCK2N-00244, STOCK2N-00331) belong to different chemotypes . Class-level evidence suggests that the triazolothiadiazole scaffold can engage biological targets such as topoisomerase IIα and Cdc25 phosphatases, but no direct quantitative data exist for this specific compound .

Anticancer Antiviral Kinase Inhibition

Physicochemical Property Profile: Computed Drug-Likeness Parameters

Computed drug-likeness parameters provide a baseline for comparing the target compound against structurally related analogues. The target compound (MW 245.31 g/mol; 1 HBD; 5 HBA; XLogP3 ≈2.3) falls within favorable drug-like space per Lipinski's Rule of Five . The computed topological polar surface area (TPSA) and rotatable bond count (2) are identical across the 2-, 3-, and 4-substituted aniline isomers, but the distinct spatial orientation of the amine group in the 4-substituted isomer may differentially influence solubility and permeability in experimental settings . No experimental solubility, logP, or permeability data were identified in the public domain.

ADMET Drug-Likeness Physicochemical Profiling

Recommended Research and Procurement Applications for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline


Structure-Activity Relationship (SAR) Exploration of Aniline Positional Isomers in Triazolothiadiazole Series

The target compound serves as the para-substituted aniline reference point for systematic SAR studies comparing the 2-, 3-, and 4-substituted isomers. Procurement of all three positional isomers enables researchers to map the impact of amine geometry on biological target engagement, as established by the isomeric differentiation evidence in Section 3 .

Fragment-Based Lead Generation Leveraging the Triazolothiadiazole Privileged Scaffold

With a molecular weight of 245.31 g/mol and favorable computed drug-likeness parameters, the compound is appropriately sized for fragment-based drug discovery (FBDD) campaigns. The triazolothiadiazole core has demonstrated tractable activity against kinase and protease targets in related chemical series, as described in the class-level evidence .

In Silico Screening Library Enrichment for Antiviral and Anticancer Target Campaigns

The compound is a constituent of the InterBioScreen (IBS) screening library and is catalogued in ChEBI (CHEBI:94309). Its inclusion in virtual screening campaigns targeting proteases (e.g., SARS-CoV-2 3CLpro, PLpro) or oncology targets (e.g., topoisomerase IIα) is supported by the computational precedent established in the 2023 IBS database study, though compound-specific validation remains pending .

Quote Request

Request a Quote for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.